molecular formula C9H11ClFNO B3054478 Ethyl 3-fluorobenzene-1-carboximidate hydrochloride CAS No. 60612-89-7

Ethyl 3-fluorobenzene-1-carboximidate hydrochloride

Cat. No.: B3054478
CAS No.: 60612-89-7
M. Wt: 203.64 g/mol
InChI Key: HYLCDOXNFWGYQC-UHFFFAOYSA-N
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Description

Ethyl 3-fluorobenzene-1-carboximidate hydrochloride is a chemical compound with the molecular formula C9H11ClFNO. It is known for its unique structure, which includes a fluorobenzene ring and a carboximidate group. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-fluorobenzene-1-carboximidate hydrochloride typically involves the reaction of 3-fluorobenzonitrile with ethanol in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate imidate, which is then converted to the hydrochloride salt. The reaction conditions usually require a controlled temperature and an acidic environment to ensure the complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH. The final product is purified through crystallization or other separation techniques to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-fluorobenzene-1-carboximidate hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-fluorobenzene-1-carboximidate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-fluorobenzene-1-carboximidate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-chlorobenzene-1-carboximidate hydrochloride
  • Ethyl 3-bromobenzene-1-carboximidate hydrochloride
  • Ethyl 3-iodobenzene-1-carboximidate hydrochloride

Uniqueness

Ethyl 3-fluorobenzene-1-carboximidate hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interactions with other molecules. This makes it particularly valuable in applications where these properties are advantageous .

Properties

IUPAC Name

ethyl 3-fluorobenzenecarboximidate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO.ClH/c1-2-12-9(11)7-4-3-5-8(10)6-7;/h3-6,11H,2H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYLCDOXNFWGYQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C1=CC(=CC=C1)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20484060
Record name Benzenecarboximidic acid, 3-fluoro-, ethyl ester, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20484060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60612-89-7
Record name Benzenecarboximidic acid, 3-fluoro-, ethyl ester, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20484060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-fluorobenzene-1-carboximidate hydrochloride
Reactant of Route 2
Ethyl 3-fluorobenzene-1-carboximidate hydrochloride
Reactant of Route 3
Ethyl 3-fluorobenzene-1-carboximidate hydrochloride

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